Curromycin A

Description

Triedimycin A has been reported in Streptomyces hygroscopicus with data available.

from a genetically modified strain of Streptomyces hygroscopicus; structure given in first source

Properties

CAS No. |

97412-76-5 |

|---|---|

Molecular Formula |

C38H55N3O10 |

Molecular Weight |

713.9 g/mol |

IUPAC Name |

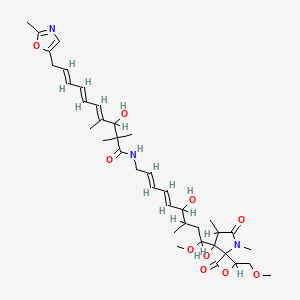

(4E,6E,8E)-3-hydroxy-N-[(2E,4E)-6-hydroxy-9-[8-hydroxy-1-(methoxymethyl)-5,7-dimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl]-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4-trimethyl-10-(2-methyl-1,3-oxazol-5-yl)deca-4,6,8-trienamide |

InChI |

InChI=1S/C38H55N3O10/c1-24(17-13-10-11-14-18-28-22-40-27(4)50-28)32(43)36(5,6)34(45)39-20-16-12-15-19-29(42)25(2)21-30(49-9)38(47)26(3)33(44)41(7)37(38)31(23-48-8)51-35(37)46/h10-17,19,22,25-26,29-32,42-43,47H,18,20-21,23H2,1-9H3,(H,39,45)/b13-10+,14-11+,16-12+,19-15+,24-17+ |

InChI Key |

YVDZJJOFBCYWRE-QHGUFZRDSA-N |

Isomeric SMILES |

CC1C(=O)N(C2(C1(C(CC(C)C(/C=C/C=C/CNC(=O)C(C)(C)C(/C(=C/C=C/C=C/CC3=CN=C(O3)C)/C)O)O)OC)O)C(OC2=O)COC)C |

Canonical SMILES |

CC1C(=O)N(C2(C1(C(CC(C)C(C=CC=CCNC(=O)C(C)(C)C(C(=CC=CC=CCC3=CN=C(O3)C)C)O)O)OC)O)C(OC2=O)COC)C |

Other CAS No. |

135094-12-1 |

Synonyms |

curromycin A triedimycin A |

Origin of Product |

United States |

Foundational & Exploratory

The Origin and Therapeutic Potential of Curromycin A: A Technical Guide

Abstract

Curromycin A is a complex polyketide natural product belonging to the oxazolomycin family of antibiotics. First isolated in 1985 from a genetically modified strain of Streptomyces hygroscopicus, it has garnered significant interest due to its potent cytotoxic activities against various cancer cell lines. This document provides a comprehensive overview of the origin, discovery, biosynthesis, and mechanism of action of this compound. Detailed experimental methodologies for its isolation and the characterization of its biological activity are presented, along with a summary of its quantitative bioactivity data. This guide is intended for researchers and professionals in the fields of natural product chemistry, drug discovery, and oncology.

Discovery and Producing Organism

This compound was first reported in 1985 as a novel antibiotic produced by a mutant strain of Streptomyces hygroscopicus (strain 358AV2), a known producer of the polyether antibiotic carriomycin.[1] The production of this compound was notably enhanced following treatment of the parental strain with the intercalating agent ethidium bromide, which induced a "bald" mutant phenotype—lacking aerial mycelia—that exhibited an altered profile of secondary metabolite production.[1] While the parent strain produced low levels of this compound in certain culture media, the ethidium bromide treatment appeared to deregulate its biosynthesis, leading to significantly higher yields.[1]

The bacterium, Streptomyces hygroscopicus, is a Gram-positive, filamentous actinomycete found ubiquitously in soil. Species of the genus Streptomyces are renowned for their ability to produce a wide array of clinically important secondary metabolites, including a majority of the antibiotics in current medical use.

Chemical Structure and Properties

This compound is classified as a mixed polyketide-peptide natural product.[2] Its intricate chemical architecture features a highly functionalized γ-lactam, a unique spiro-β-lactone head, a central pivalamide moiety, and a conjugated triene tail that terminates in a C2-methylated oxazole ring.[2] It is a member of the oxazolomycin family, a class of natural products that share a common structural core and are known for their significant biological activities.[1][2][3]

Biosynthesis of this compound

While the specific biosynthetic gene cluster for this compound in Streptomyces hygroscopicus has not been fully elucidated, a comprehensive model for its formation can be derived from the well-characterized biosynthesis of oxazolomycin A in Streptomyces albus JA3453.[2] The oxazolomycin gene cluster (ozm) spans approximately 79.5 kb and contains 20 open reading frames.[2]

The biosynthesis is a hybrid pathway involving both Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) machinery. A key feature of this pathway is the use of an "acyltransferase-less" (or trans-AT) Type I PKS system.[2] In this system, unlike the canonical modular PKS where each module contains its own dedicated acyltransferase (AT) domain, the AT domains are encoded by discrete, standalone genes (ozmM and ozmC).[2] These trans-acting ATs are responsible for loading the extender units (malonyl-CoA and methoxymalonyl-ACP) onto the acyl carrier protein (ACP) domains of the PKS modules.[2]

The general workflow for the biosynthesis is as follows:

-

Initiation : The assembly is initiated with a starter unit.

-

Elongation : The polyketide chain is extended through the sequential addition of malonyl-CoA and methoxymalonyl-ACP extender units by the PKS modules. The NRPS modules incorporate amino acid precursors.

-

Cyclization and Tailoring : A series of enzymatic reactions, including cyclizations and modifications by tailoring enzymes, leads to the formation of the characteristic γ-lactam, spiro-β-lactone, and oxazole rings.

-

Release : The final product, this compound, is released from the synthase machinery.

Caption: Generalized biosynthetic workflow for the oxazolomycin family.

Mechanism of Action: GRP78 Downregulation

Recent studies have identified this compound as a potent downregulator of the 78-kilodalton glucose-regulated protein (GRP78), also known as BiP (Binding immunoglobulin Protein).[4] GRP78 is a master regulator of the Unfolded Protein Response (UPR), an essential cellular stress response pathway that maintains endoplasmic reticulum (ER) homeostasis.

In the microenvironment of solid tumors, conditions such as hypoxia and nutrient deprivation cause an accumulation of unfolded or misfolded proteins in the ER, leading to ER stress. To survive, cancer cells upregulate GRP78, which helps to refold proteins, target misfolded proteins for degradation, and inhibit apoptotic signaling. This upregulation of GRP78 is a key factor in promoting tumor growth, metastasis, and resistance to chemotherapy.

This compound exerts its cytotoxic effect by inhibiting the expression of GRP78.[4] The downregulation of GRP78 compromises the cell's ability to cope with ER stress, leading to an overwhelming accumulation of unfolded proteins and the activation of pro-apoptotic UPR pathways, ultimately resulting in programmed cell death. This mechanism makes this compound particularly effective against cancer cells under nutrient-deprived conditions, a hallmark of the tumor microenvironment.

Caption: Role of GRP78 in ER stress and its inhibition by this compound.

Quantitative Bioactivity Data

This compound exhibits potent cytotoxic activity against several human cancer cell lines. The table below summarizes the reported quantitative data.

| Compound | Cell Line | Assay Type | Activity Metric | Value | Reference |

| This compound | P388 (Murine Leukemia) | Cytotoxicity | IC₅₀ | 84 nM | [2] |

| This compound | MKN45 (Human Gastric Cancer) | Cytotoxicity | IC₅₀ | 8.2 nM | [2] |

| Neothis compound | MKN45 (Human Gastric Cancer) | Cytotoxicity (Nutrient-deprived) | IC₅₀ | 380 nM | [4] |

| Neothis compound | HT1080 G-L (Human Fibrosarcoma) | GRP78 Expression Inhibition | IC₅₀ | 1.7 µM | [4] |

Experimental Protocols

Generalized Protocol for Isolation of this compound from Streptomyces hygroscopicus

This protocol is a generalized procedure based on standard methods for the isolation of polyketide antibiotics from Streptomyces fermentations.

-

Fermentation:

-

Inoculate a seed culture of S. hygroscopicus (mutant strain) in a suitable liquid medium (e.g., Tryptic Soy Broth) and incubate at 28-30°C with shaking (200 rpm) for 48-72 hours.

-

Use the seed culture to inoculate a production-scale fermentation (e.g., 10 L) containing a production medium optimized for secondary metabolite synthesis.

-

Continue incubation at 28-30°C with aeration and agitation for 5-7 days.

-

-

Extraction:

-

Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extract the culture broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, three times.

-

Extract the mycelial biomass separately with a polar organic solvent like acetone or methanol. After extraction, remove the mycelia by filtration and evaporate the solvent in vacuo. Resuspend the residue in water and extract with ethyl acetate.

-

Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield a crude extract.

-

-

Chromatographic Purification:

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on a silica gel stationary phase. Elute with a gradient of increasing polarity, for example, from n-hexane to ethyl acetate, followed by ethyl acetate to methanol. Collect fractions and monitor by Thin Layer Chromatography (TLC) for the presence of the target compound.

-

Preparative HPLC: Pool the fractions containing this compound and concentrate them. Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column. Use a gradient elution system, such as water and acetonitrile (both may contain 0.1% trifluoroacetic acid or formic acid), to resolve this compound from closely related compounds.

-

Structure Elucidation: The purity and structure of the isolated compound should be confirmed using analytical HPLC, High-Resolution Mass Spectrometry (HR-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC).[5][6][7]

-

Protocol for Determining GRP78 Downregulation by Western Blot

This protocol describes the methodology to assess the effect of this compound on GRP78 protein levels in a cancer cell line (e.g., HT1080 or MKN45).

-

Cell Culture and Treatment:

-

Culture human cancer cells in their recommended medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

To induce ER stress, treat the cells with a known stressor like tunicamycin (e.g., 2 µg/mL) or thapsigargin (e.g., 1 µM) for a defined period (e.g., 16 hours).

-

In parallel, treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) with or without the ER stressor. Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction:

-

After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells directly in the well with 100-200 µL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

-

-

Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Normalize the protein concentrations for all samples. Prepare aliquots for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10%).

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for GRP78 (e.g., rabbit anti-GRP78) overnight at 4°C.

-

Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Perform densitometric analysis on the bands to quantify the relative expression levels of GRP78, normalized to the loading control. Compare the levels in this compound-treated cells to the control cells.

-

References

- 1. The oxazolomycin family: a review of current knowledge - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08396H [pubs.rsc.org]

- 2. Oxazolomycin biosynthesis in Streptomyces albus JA3453 featuring an "acyltransferase-less" type I polyketide synthase that incorporates two distinct extender units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The oxazolomycin family: a review of current knowledge - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Neothis compound, a new GRP78 downregulator from Streptomyces sp. RAI364 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure Elucidation of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 7. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Curromycin A: A Technical Guide to its Discovery and Isolation from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curromycin A, a polyunsaturated alkamide oxazole antibiotic, represents a unique molecular scaffold with potential therapeutic applications. First isolated from a genetically modified strain of Streptomyces hygroscopicus, its discovery opened avenues for exploring novel antimicrobial and cytotoxic agents. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, synthesizing available scientific literature into a practical resource for researchers. While specific quantitative data remains proprietary within original research publications, this guide furnishes detailed experimental protocols for key methodologies and visual workflows to facilitate a deeper understanding of the processes involved.

Discovery and Producing Organism

This compound was first reported in 1985 as a novel antibiotic produced by a genetically modified strain of Streptomyces hygroscopicus (strain 358AV2), which was originally a producer of the polyether antibiotic carriomycin.[1][2] This discovery highlighted the potential of genetic modification techniques to unlock the production of new secondary metabolites in known microbial strains. This compound is structurally related to oxazolomycin, another member of the oxazole-containing polyketide family.[3]

Biosynthesis and Chemical Structure

While the complete biosynthetic pathway of this compound has not been fully elucidated in publicly available literature, it is understood to be a hybrid polyketide-nonribosomal peptide natural product. The core structure features a complex polyunsaturated alkyl chain, an oxazole ring, and a lactam moiety. A related compound, Curromycin B, has also been isolated from the same Streptomyces hygroscopicus strain and differs from this compound by the substitution of a methyl group for a methoxymethylene group.

Experimental Protocols

The following sections provide detailed methodologies for the fermentation of the producing Streptomyces strain, and the subsequent extraction and purification of this compound. These protocols are based on established methods for similar polyketide antibiotics produced by Streptomyces species.

Fermentation of Streptomyces hygroscopicus

Objective: To cultivate the this compound-producing Streptomyces hygroscopicus strain under conditions optimized for secondary metabolite production.

Materials:

-

Cryopreserved vial of Streptomyces hygroscopicus (this compound producing strain)

-

Seed culture medium (e.g., Tryptic Soy Broth or ISP2 medium)

-

Production medium (see Table 1 for a representative composition)

-

Sterile baffled Erlenmeyer flasks

-

Shaking incubator

-

Spectrophotometer

Protocol:

-

Inoculum Preparation: Aseptically transfer a small amount of the cryopreserved Streptomyces hygroscopicus culture to a flask containing the seed culture medium. Incubate at 28-30°C with shaking at 180-220 rpm for 2-3 days, or until a dense culture is obtained.

-

Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Incubation: Incubate the production culture at 28-30°C with vigorous shaking (180-220 rpm) for 5-7 days. Monitor the culture periodically for growth (optical density at 600 nm) and pH. Optimal antibiotic production is often observed in the stationary phase of growth.[3]

-

Harvesting: After the incubation period, harvest the fermentation broth for extraction.

Table 1: Representative Production Medium for Curromycin Production [3]

| Component | Concentration (g/L) |

| Glycerin | 20.0 |

| Molasses | 10.0 |

| Casein | 5.0 |

| Polypepton | 1.0 |

| Calcium Carbonate | 4.0 |

| pH | 7.2 |

Extraction of this compound

Objective: To extract this compound from the fermentation broth.

Materials:

-

Harvested fermentation broth

-

Ethyl acetate

-

Centrifuge and appropriate centrifuge bottles

-

Separatory funnel

-

Rotary evaporator

-

Anhydrous sodium sulfate

Protocol:

-

Cell Separation: Centrifuge the fermentation broth at 8,000-10,000 x g for 20 minutes to separate the mycelium from the supernatant. The bioactive compound is typically found in the supernatant.

-

Solvent Extraction: Transfer the supernatant to a large separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes. Allow the layers to separate.

-

Collection of Organic Phase: Collect the upper ethyl acetate layer, which contains the extracted this compound.

-

Repeated Extraction: Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize the yield.

-

Drying and Concentration: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent. Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure.

Purification of this compound

Objective: To purify this compound from the crude extract using chromatographic techniques.

Materials:

-

Crude extract of this compound

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Solvents for chromatography (e.g., chloroform, methanol)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

HPLC grade solvents (e.g., acetonitrile, water)

-

UV detector

Protocol:

-

Silica Gel Column Chromatography (Initial Purification):

-

Prepare a silica gel column with an appropriate diameter and length based on the amount of crude extract.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture) and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

-

Collect fractions and monitor the separation using TLC.

-

Pool the fractions containing the compound of interest (visualized under UV light or with a suitable staining reagent).

-

Evaporate the solvent from the pooled fractions.

-

-

High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Dissolve the partially purified sample in a suitable solvent (e.g., methanol).

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of acetonitrile in water (e.g., 50% to 100% acetonitrile over 30 minutes).

-

Monitor the elution at a suitable UV wavelength (e.g., based on the UV-Vis spectrum of the compound).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

Data Presentation

Due to the limited availability of specific quantitative data in the public domain, the following tables are presented as templates. Researchers are encouraged to consult the original research articles for precise values.

Table 2: Physicochemical Properties of this compound (Template)

| Property | Value |

| Molecular Formula | C38H51N3O9 |

| Molecular Weight | 697.8 g/mol |

| Appearance | - |

| Melting Point | - |

| Optical Rotation ([α]D) | - |

| UV λmax (in MeOH) | - |

Table 3: 1H and 13C NMR Spectral Data of this compound (Template)

| Position | 13C Chemical Shift (δ) | 1H Chemical Shift (δ, multiplicity, J in Hz) |

| 1 | - | - |

| 2 | - | - |

| ... | - | - |

Table 4: High-Resolution Mass Spectrometry (HR-MS) Data of this compound (Template)

| Ionization Mode | Calculated m/z ([M+H]+) | Found m/z |

| ESI+ | - | - |

Table 5: In Vitro Cytotoxicity of this compound (IC50 Values) (Template) [4]

| Cell Line | Cancer Type | IC50 (µM) |

| MKN45 | Gastric | 0.38 |

| HT1080 | Fibrosarcoma | 1.7 |

Table 6: Minimum Inhibitory Concentration (MIC) of this compound (Template)

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| - | - | - |

| - | - | - |

Mandatory Visualizations

Caption: Overall workflow for the isolation of this compound.

Caption: Logic of the two-step purification process.

Caption: Proposed mechanism of action of this compound.[5]

Biological Activity

This compound has demonstrated interesting biological activities. Notably, it has been identified as a downregulator of Glucose-Regulated Protein 78 (GRP78), a key molecular chaperone involved in the unfolded protein response and cellular stress.[5] This activity suggests potential applications in cancer therapy, as GRP78 is often overexpressed in tumor cells and contributes to their survival and drug resistance. Additionally, early studies indicated that this compound exhibits inhibitory effects on human immunodeficiency virus (HIV) replication. Further research is needed to fully elucidate its therapeutic potential.

Conclusion

This compound remains an intriguing natural product with a unique chemical structure and promising biological activities. This guide provides a foundational understanding of its discovery and isolation, offering detailed protocols and visual aids for researchers entering this field. While specific quantitative data is not broadly accessible, the methodologies outlined herein provide a solid starting point for the production and purification of this compound and related compounds. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully explore its therapeutic potential.

References

- 1. Structure of a new antibiotic this compound produced by a genetically modified strain of Streptomyces hygroscopicus, a polyether antibiotic producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. e3journals.org [e3journals.org]

- 4. Neothis compound, a new GRP78 downregulator from Streptomyces sp. RAI364 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound as a GRP78 downregulator and a new cyclic dipeptide from Streptomyces sp PMID: 26601685 | MCE [medchemexpress.cn]

The Curromycin A Biosynthetic Pathway in Streptomyces hygroscopicus: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curromycin A, a member of the oxazolomycin family of antibiotics, is a potent polyketide-non-ribosomal peptide hybrid with promising biological activities. Produced by a genetically modified strain of Streptomyces hygroscopicus, its complex architecture, featuring a unique spiro-β-lactone-γ-lactam core, presents a significant biosynthetic puzzle. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing heavily on the well-characterized oxazolomycin A (ozm) biosynthetic gene cluster from Streptomyces albus JA3453 as a homologous model. This document outlines the key enzymatic steps, presents available data in a structured format, details representative experimental protocols for pathway investigation, and visualizes the biosynthetic logic using process diagrams. While the complete biosynthetic details for this compound in S. hygroscopicus remain to be fully elucidated, this guide offers a robust framework for researchers in natural product biosynthesis and drug development.

Introduction

Streptomyces hygroscopicus is a prolific producer of a wide array of secondary metabolites with diverse biological activities. Among these is this compound, a structurally complex antibiotic belonging to the oxazolomycin family.[1] First isolated from a genetically modified strain of S. hygroscopicus, this compound is characterized by a distinctive spiro-β-lactone-γ-lactam moiety, a polyene chain, and an oxazole ring.[2] While the complete stereochemistry of this compound is yet to be resolved and a total synthesis has not been achieved, its potent biological activities warrant a deeper understanding of its biosynthesis for potential bioengineering and drug development efforts.

This guide synthesizes the current knowledge on the biosynthesis of the oxazolomycin family to propose a detailed pathway for this compound. The core of this understanding is derived from the characterization of the oxazolomycin A biosynthetic gene cluster (ozm) in Streptomyces albus JA3453, which provides a strong predictive model for the genetic and enzymatic machinery involved in this compound assembly.[3]

The this compound Biosynthetic Gene Cluster

While the specific biosynthetic gene cluster for this compound in the genetically modified S. hygroscopicus strain has not been fully detailed in publicly available literature, it is hypothesized to be highly homologous to the ozm gene cluster from S. albus JA3453. The ozm cluster spans approximately 79.5 kb and contains 20 open reading frames (ORFs) that encode a sophisticated machinery of polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and various tailoring enzymes.[3]

Table 1: Proposed Genes and Functions in the this compound Biosynthetic Gene Cluster (based on the ozm cluster)

| Gene (Homolog) | Proposed Function in this compound Biosynthesis |

| ozmA | Putative transporter |

| ozmB | Glyceryl-S-ACP synthase |

| ozmC | Acyltransferase (methoxymalonyl-ACP specific) |

| ozmD | Acyl-CoA dehydrogenase |

| ozmE | Acyl carrier protein (ACP) |

| ozmF | O-methyltransferase |

| ozmG | 3-hydroxyacyl-CoA dehydrogenase |

| ozmH | Hybrid NRPS-PKS |

| ozmI | Putative hydrolase |

| ozmJ | PKS |

| ozmK | PKS |

| ozmL | NRPS |

| ozmM | Acyltransferase (malonyl-CoA specific) |

| ozmN | PKS |

| ozmO | NRPS |

| ozmP | Thioesterase |

| ozmQ | PKS |

| ozmR | Putative resistance protein |

| ozmS | Putative transporter |

| ozmT | Putative regulatory protein |

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process orchestrated by a modular assembly line of PKS and NRPS enzymes, followed by a series of tailoring reactions. The pathway can be conceptually divided into the formation of the starter unit, the assembly of the polyketide-peptide backbone, and post-assembly modifications.

Formation of the Methoxymalonyl-ACP Extender Unit

A key feature of oxazolomycin biosynthesis is the incorporation of a methoxymalonyl-ACP extender unit. This unusual building block is synthesized by a dedicated set of enzymes encoded within the gene cluster.

Assembly of the Polyketide-Peptide Backbone

The core structure of this compound is assembled on a hybrid PKS-NRPS enzymatic assembly line. The process is initiated with the loading of a starter unit, followed by sequential condensation with malonyl-CoA and methoxymalonyl-ACP extender units, and the incorporation of amino acid residues. A notable feature of this system is the use of "acyltransferase-less" PKS modules, where the acyltransferase (AT) domain is provided in trans by discrete enzymes like OzmM and OzmC.[3]

Post-PKS/NRPS Tailoring Reactions

Following the release of the cyclized intermediate from the PKS-NRPS megasynthase, a series of tailoring reactions, including oxidations and rearrangements, are proposed to occur to form the final this compound structure with its characteristic spiro-β-lactone-γ-lactam core and oxazole ring. The precise sequence and enzymatic control of these late-stage modifications are still under investigation.

Quantitative Data

Quantitative data on the biosynthesis of this compound and other oxazolomycins is scarce in the literature. However, some studies provide insights into production levels under specific fermentation conditions.

Table 2: Production Titers of Oxazolomycin Family Antibiotics

| Compound | Producing Strain | Fermentation Conditions | Titer | Reference |

| Oxazolomycin A, B, and C | Streptomyces albus JA3453 | ISP4 medium, 28°C, 72h | Not specified, but detectable by HPLC | [4] |

| Oxazolomycins | Engineered S. longshengensis | Shake-flask fermentation | Up to 175 mg/L of Toxa5 | N/A |

| Antimycin A (as a related PKS-NRPS product) | Streptomyces sp. | Optimized medium | 9,500 µg/ml | [5] |

Note: The data for Antimycin A is provided as a reference for high-titer production of a complex secondary metabolite in a related Streptomyces species.

Experimental Protocols

The following are representative protocols for the investigation of the this compound biosynthetic pathway, based on standard methodologies used for studying PKS and NRPS gene clusters.

Gene Inactivation via Homologous Recombination

This protocol describes a general workflow for creating a gene knockout mutant in Streptomyces to investigate the function of a specific gene in the biosynthetic pathway.

Detailed Steps:

-

Construct Design: Amplify ~1.5-2 kb regions flanking the target gene from S. hygroscopicus genomic DNA.

-

Cloning: Ligate the flanking regions on either side of an antibiotic resistance cassette (e.g., apramycin resistance) into a suicide vector that cannot replicate in Streptomyces.

-

Conjugation: Transform the final construct into an E. coli donor strain (e.g., ET12567/pUZ8002) and conjugate with S. hygroscopicus spores on a suitable agar medium (e.g., ISP4).

-

Selection: Overlay the conjugation plates with an antibiotic to select for Streptomyces exconjugants that have integrated the plasmid.

-

Screening: Subculture the exconjugants on a medium that selects for the desired antibiotic resistance and screens for the loss of the vector's resistance marker, indicating a double-crossover event.

-

Verification: Confirm the gene replacement by PCR using primers flanking the target gene and by Southern blot analysis of genomic DNA.

-

Phenotypic Analysis: Ferment the verified mutant and the wild-type strain under this compound production conditions and analyze the culture extracts by HPLC and mass spectrometry to confirm the loss of production.

Heterologous Expression of the Biosynthetic Gene Cluster

To confirm the function of the entire gene cluster, it can be expressed in a heterologous host that is genetically tractable and does not produce interfering secondary metabolites.

Detailed Steps:

-

Cluster Cloning: Clone the entire this compound biosynthetic gene cluster into a suitable vector, such as a bacterial artificial chromosome (BAC) or a cosmid.

-

Host Selection: Choose a suitable heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces albus J1074.

-

Transformation: Introduce the vector containing the gene cluster into the heterologous host via protoplast transformation or conjugation.

-

Fermentation and Analysis: Culture the transformed host under various fermentation conditions and analyze the culture extracts for the production of this compound using HPLC, LC-MS, and NMR.

Conclusion and Future Perspectives

The biosynthesis of this compound in Streptomyces hygroscopicus represents a fascinating example of the complex enzymatic machinery evolved in actinobacteria to produce structurally diverse and biologically active natural products. While significant progress has been made in understanding the biosynthesis of the closely related oxazolomycin A, further research is needed to fully elucidate the specific details of the this compound pathway. Key areas for future investigation include:

-

Sequencing and characterization of the this compound biosynthetic gene cluster from the producing strain of S. hygroscopicus. This will reveal the exact genetic organization and identify any unique enzymes compared to the ozm cluster.

-

Elucidation of the genetic modification in the producing strain to understand its impact on the activation or modification of the biosynthetic pathway.

-

In vitro characterization of the PKS and NRPS enzymes to determine their substrate specificities and catalytic mechanisms.

-

Investigation of the regulatory network governing the expression of the this compound gene cluster.

A deeper understanding of the this compound biosynthetic pathway will not only provide fundamental insights into the biosynthesis of complex natural products but also open up opportunities for the combinatorial biosynthesis of novel oxazolomycin analogs with potentially improved therapeutic properties.

References

- 1. researchportal.u-tokai.ac.jp [researchportal.u-tokai.ac.jp]

- 2. Structure of a new antibiotic this compound produced by a genetically modified strain of Streptomyces hygroscopicus, a polyether antibiotic producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxazolomycin biosynthesis in Streptomyces albus JA3453 featuring an "acyltransferase-less" type I polyketide synthase that incorporates two distinct extender units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel bioactive oxazolomycin isomers produced by Streptomyces albus JA3453 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimycin A fermentation. I. Production and selection of strains - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma of Curromycin A: A Look into its Hypothesized Mechanism of Action

While the precise mechanism of action for Curromycin A, a potent polyketide natural product with significant anticancer properties, remains an active area of scientific investigation, current research points towards a targeted disruption of cellular processes through the covalent modification of specific proteins. To date, definitive cellular targets and detailed signaling pathways have not been fully elucidated, presenting a compelling frontier for further research in drug development.

This compound, a member of the oxazolomycin family, is characterized by a unique and complex molecular architecture. It is this intricate structure that is believed to underpin its biological activity. A central hypothesis revolves around the highly reactive spiro-β-lactone moiety within the molecule. This functional group is proposed to act as an electrophilic warhead, enabling the selective acylation of nucleophilic residues on target proteins. This irreversible covalent modification would then lead to an alteration or inhibition of the protein's function, ultimately triggering downstream cellular effects that culminate in its observed anticancer activity.

Despite its potent cytotoxic effects against various cancer cell lines, the specific proteins that are targeted by this compound have not yet been identified. The methylene methoxy group at the C16 position is also hypothesized to play a crucial role in conferring target specificity and enhancing the compound's potency.

Current State of Knowledge and Future Directions

The current understanding of this compound's mechanism of action is largely based on structural analogy to other natural products and theoretical considerations. The absence of comprehensive studies detailing its molecular interactions and downstream signaling cascades means that a complete picture of its activity is yet to be drawn.

Future research will undoubtedly focus on identifying the direct cellular binding partners of this compound. The use of advanced chemical biology techniques, such as activity-based protein profiling (ABPP) with this compound-derived probes, could prove instrumental in isolating and identifying its protein targets. Once these targets are known, researchers can begin to map the specific signaling pathways that are disrupted by the compound's action. This will involve a combination of molecular biology, cell biology, and proteomic approaches to delineate the precise sequence of events that lead to its potent anticancer effects. A deeper understanding of its mechanism is paramount for the potential development of this compound or its analogs as therapeutic agents.

Experimental Data and Protocols

A comprehensive search of the current scientific literature did not yield specific quantitative data, such as IC50 values for a broad range of cell lines or detailed binding affinities for specific molecular targets. Similarly, detailed experimental protocols for assays directly investigating the mechanism of action of this compound are not yet publicly available. The information that is available primarily pertains to its isolation and structural characterization.

Visualizing the Unknown: A Conceptual Workflow for Target Identification

Given the lack of defined signaling pathways for this compound, a diagram illustrating a known pathway is not feasible. However, a conceptual workflow for the identification of its cellular targets can be visualized. This workflow represents a logical progression of experiments that researchers would likely undertake to elucidate the mechanism of action.

Figure 1. A conceptual workflow for the identification and validation of this compound's cellular targets.

Unveiling the Anticancer Potential of Curromycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curromycin A, a member of the oxazolomycin family of antibiotics, has demonstrated notable cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, focusing on its effects on cancer cells. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the proposed mechanisms of action to support further research and development in the field of oncology.

Quantitative Assessment of Cytotoxic Activity

The in vitro efficacy of this compound has been quantified against murine and human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below.

| Cell Line | Cancer Type | IC50 (nM) |

| P388 | Murine Leukemia | 84 |

| MKN45 | Human Gastric Carcinoma | 8.2[1] |

Table 1: IC50 Values of this compound against Cancer Cell Lines. This table summarizes the reported IC50 values of this compound, indicating its potent cytotoxic effects, particularly against gastric cancer.

Proposed Mechanism of Action and Signaling Pathways

The anticancer activity of this compound is hypothesized to be linked to its unique chemical structure, specifically the spiro-β-lactone moiety. This functional group is proposed to be the pharmacophore responsible for the molecule's biological effects, likely through the selective acylation of target proteins within the cancer cells.

While the precise signaling pathways modulated by this compound are still under investigation, a significant lead comes from the study of a related compound, neothis compound. Neothis compound has been identified as a downregulator of the 78-kDa glucose-regulated protein (GRP78). GRP78, a key chaperone protein in the endoplasmic reticulum, plays a critical role in the unfolded protein response (UPR) and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[2][3][4][5]

Downregulation of GRP78 can disrupt protein folding homeostasis, leading to endoplasmic reticulum stress and ultimately triggering apoptosis in cancer cells. The proposed signaling pathway initiated by this compound, based on the activity of its analogue, is depicted below.

Figure 1: Proposed GRP78-mediated Apoptotic Pathway. This diagram illustrates the hypothesized mechanism where this compound downregulates GRP78, leading to ER stress and subsequent apoptosis in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's anticancer activity. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the IC50 values of this compound against adherent cancer cell lines like MKN45.

Objective: To measure the cytotoxic effect of this compound on cancer cells and determine its IC50 value.

Materials:

-

MKN45 human gastric carcinoma cells

-

P388 murine leukemia cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture MKN45 or P388 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Harvest cells and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for another 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization and Measurement:

-

Carefully aspirate the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

-

Figure 2: Workflow for MTT-based Cell Viability Assay. This diagram outlines the key steps involved in assessing the cytotoxicity of this compound.

Conclusion and Future Directions

This compound exhibits potent anticancer activity, particularly against gastric carcinoma cells, with a low nanomolar IC50 value. The proposed mechanism of action, involving the downregulation of GRP78 and induction of apoptosis, provides a strong rationale for its further development as a therapeutic agent.

Future research should focus on:

-

Confirming the IC50 values in a broader panel of cancer cell lines.

-

Elucidating the detailed molecular mechanisms and identifying the direct protein targets of this compound.

-

Validating the role of GRP78 downregulation in this compound-induced apoptosis through genetic and pharmacological approaches.

-

Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of cancer.

This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and application of this compound in the fight against cancer. The provided data and protocols are intended to facilitate the design and execution of further investigations into this promising natural product.

References

In-Depth Technical Guide: The Antibacterial Spectrum of Curomycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curomycin A, an aminocoumarin antibiotic, exhibits a notable antibacterial profile characterized by potent activity against a range of Gram-positive bacteria, particularly Staphylococcus species, including methicillin-resistant strains. Its mechanism of action involves the specific inhibition of the bacterial DNA gyrase B-subunit (GyrB), an essential enzyme for DNA replication, thereby leading to bacterial cell death. This technical guide provides a comprehensive overview of the antibacterial spectrum of Curomycin A, presenting available quantitative data, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Antibacterial Spectrum of Curomycin A

Curomycin A has demonstrated significant in vitro activity against a variety of bacterial pathogens. Its spectrum is primarily focused on Gram-positive organisms, with notable potency against staphylococci and streptococci. Its efficacy against Gram-negative bacteria is more limited.

Quantitative Antimicrobial Activity

The in vitro activity of Curomycin A is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the available MIC data for Curomycin A against a selection of clinically relevant bacteria. It is important to note that specific MIC values can vary depending on the testing methodology and the specific strain being evaluated.

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.002 - >4 | - | - | [1][2] |

| Staphylococcus aureus | General | - | - | - | [3] |

| Streptococcus spp. (Group A) | - | - | - | - | [3][4] |

| Streptococcus pneumoniae | - | - | - | [3][4] | |

| Enterococcus spp. | - | Poor activity | - | - | [3][4] |

| Escherichia coli | - | Moderate activity | 0.035 (50% inhibition) | - | [3][5][6] |

| Pseudomonas aeruginosa | - | Moderate activity | - | - | [3] |

| Klebsiella-Enterobacter spp. | - | Poor activity | - | - | [3][4] |

| Proteus mirabilis | - | Moderate activity | - | - | [3] |

| Proteus spp. (indole-positive) | - | Moderate activity | - | - | [3] |

| Borrelia burgdorferi | B31 | 0.2 (inhibited growth) | - | - | [7] |

Note: "-" indicates that specific data for this parameter was not available in the cited literature. The activity descriptions ("Good," "Moderate," "Poor") are based on qualitative statements in the source materials.

Mechanism of Action: Inhibition of DNA Gyrase

Curomycin A exerts its antibacterial effect by targeting and inhibiting the bacterial enzyme DNA gyrase.[7] Specifically, it binds to the GyrB subunit, which is responsible for the ATPase activity of the enzyme. This binding event prevents the hydrolysis of ATP, which is essential for the supercoiling and relaxation of DNA during replication and transcription. The inhibition of DNA gyrase leads to a disruption of DNA synthesis and ultimately results in bacterial cell death.

Experimental Protocols

The determination of the antibacterial spectrum of Curomycin A relies on standardized in vitro susceptibility testing methods. The following are detailed, generalized protocols based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution and agar dilution methods.

Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of Curomycin A in a suitable solvent. Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Inoculate each well of the microtiter plate containing the serially diluted Curomycin A with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the inoculated microtiter plate in ambient air at 35 ± 2°C for 16-20 hours.

-

Result Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Curomycin A at which there is no visible growth of the bacteria.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test bacteria.

Methodology:

-

Preparation of Antimicrobial-Containing Agar: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) each containing a different concentration of Curomycin A. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).

-

Inoculation: Using a multipoint inoculator, spot-inoculate the surface of each agar plate with the standardized bacterial suspension. A growth control plate without any antibiotic should also be inoculated.

-

Incubation: Incubate the inoculated plates in an inverted position at 35 ± 2°C for 16-20 hours.

-

Result Interpretation: After incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of Curomycin A that completely inhibits the growth of the organism.

Conclusion

Curomycin A demonstrates a potent antibacterial spectrum, particularly against Gram-positive pathogens such as Staphylococcus aureus. Its well-defined mechanism of action, the inhibition of DNA gyrase, makes it an interesting candidate for further investigation in the ongoing search for novel antibiotics. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of its in vitro activity. Further research to establish a more comprehensive set of MIC₅₀ and MIC₉₀ values against a broader range of clinical isolates is warranted to fully elucidate its potential clinical utility.

References

- 1. Comparative in vitro activity of coumermycin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative in vitro activity of coumermycin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of coumermycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Activity of Coumermycin A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coumerimycin A1: A preferential inhibitor of replicative DNA synthesis in Escherichia coli. II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of novobiocin, coumermycin A1, clorobiocin, and their analogs on Escherichia coli DNA gyrase and bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coumermycin A1 inhibits growth and induces relaxation of supercoiled plasmids in Borrelia burgdorferi, the Lyme disease agent - PMC [pmc.ncbi.nlm.nih.gov]

Curromycin A molecular formula and physical properties.

An In-depth Overview of the Molecular Formula, Physical Properties, and Biological Activity of a Promising Antibiotic

Curromycin A, a polyketide antibiotic produced by the bacterium Streptomyces hygroscopicus, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its molecular characteristics, physical properties, and known biological activities, with a focus on presenting data in a clear and accessible format for researchers, scientists, and drug development professionals.

Molecular Formula and Structure

The precise molecular formula for this compound, as established in the initial structure elucidation, is a critical piece of information for any researcher. While often found in a mixture with its analogue Curromycin B, the distinct molecular formula of this compound is essential for accurate molecular weight calculations, structural analysis, and interpretation of experimental data.

Table 1: Molecular Formula of this compound and Related Compounds

| Compound | Molecular Formula |

| This compound | C38H55N3O10 |

| Curromycin B | C37H53N3O9[1] |

| This compound/B Mixture | C38H57N3O10・C39H55N3O9[2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and in vitro and in vivo studies. The following table summarizes the available data. It is important to note that specific quantitative data for this compound is limited in publicly available literature, with some properties being reported for the related compound Curromycin B.

Table 2: Physical and Chemical Properties of Curromycins

| Property | This compound | Curromycin B |

| Appearance | Data not available | / |

| Melting Point | Data not available | Not available[3] |

| Boiling Point | Data not available | 885.1°C at 760 mmHg |

| Flash Point | Data not available | 489.1°C |

| Density | Data not available | 1.22 g/cm³ |

| Vapor Pressure | Data not available | 1.4E-33 mmHg at 25°C |

| Refractive Index | Data not available | 1.579 |

| Solubility | Data not available | Not available[3] |

| Optical Rotation | Data not available | Data not available |

| UV-Vis λmax | Data not available | Data not available |

Spectroscopic Data

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR | Data not available in public sources. |

| ¹³C NMR | Data not available in public sources. |

| UV-Vis Spectroscopy | Data not available in public sources. |

| Infrared (IR) Spectroscopy | Data not available in public sources. |

| Mass Spectrometry (MS) | Used to determine the molecular formula. |

Experimental Protocols

The isolation and purification of this compound from its natural source, Streptomyces hygroscopicus, is a critical first step for any research endeavor. The following provides a generalized workflow based on common practices for isolating natural products from actinomycetes. For specific details, it is imperative to consult the original research articles.

Isolation and Purification Workflow

Figure 1: A generalized workflow for the isolation and purification of this compound from Streptomyces hygroscopicus.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activity, particularly its potent anticancer properties. A key mechanism of action that has been identified for the related compound, neothis compound, is the downregulation of the 78-kilodalton glucose-regulated protein (GRP78), a molecular chaperone often overexpressed in cancer cells.

GRP78 Signaling Pathway and this compound's Potential Role

GRP78 plays a crucial role in the unfolded protein response (UPR), a cellular stress response pathway. In cancer cells, elevated GRP78 levels help to manage the stress of rapid proliferation and harsh tumor microenvironments, thereby promoting cell survival. By downregulating GRP78, this compound may disrupt this protective mechanism, leading to apoptosis in cancer cells.

Figure 2: A proposed signaling pathway illustrating the potential mechanism of action of this compound via GRP78 downregulation, leading to the induction of apoptosis in cancer cells.

Further research is necessary to fully elucidate the specific signaling cascades affected by this compound and to confirm its direct interaction with GRP78. The information presented in this guide is intended to serve as a foundational resource for scientists and researchers dedicated to advancing our understanding of this promising natural product.

References

Methodological & Application

Application Notes and Protocols for the Synthetic Exploration of Curromycin A

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Curromycin A is a complex polyketide natural product with significant cytotoxic activity against various cancer cell lines, including P388 murine leukemia and MKN45 human gastric carcinoma.[1] Structurally, it features a highly functionalized γ-lactam, a spiro-β-lactone head, a pivalamide midsection, and a triene tail terminating in an allylic, C2-methylated oxazole.[1] Despite its discovery in 1985 from a mutated Streptomyces hygroscopicus strain, a total synthesis of this compound has not yet been reported, and its complete stereochemistry remains unconfirmed.[1][2] This document outlines the proposed synthetic strategies and details the successful synthesis of key fragments, providing valuable insights for researchers aiming to complete the total synthesis of this potent natural product.

Proposed Retrosynthetic Strategy: Pharmacophore-Directed Retrosynthesis

A key proposed strategy for the total synthesis of this compound is "Pharmacophore-Directed Retrosynthesis" (PDR).[1] This approach prioritizes the synthesis of the molecular fragments believed to be responsible for the compound's biological activity. In the case of this compound, the stereochemically dense spiro-β-lactone is hypothesized to be the key pharmacophore, responsible for the selective acylation of target proteins.[1]

The PDR approach for this compound dissects the molecule into three main fragments:

-

The Spiro-β-lactone Core: The primary target for synthesis due to its proposed role in the molecule's bioactivity.

-

The Pivalamide Midsection and Triene Tail: A polyketide side chain that can be coupled to the core fragment.

-

The Oxazole Terminus: The terminal functional group of the triene tail.

A visual representation of this retrosynthetic analysis is provided below.

Caption: Proposed pharmacophore-directed retrosynthesis of this compound.

Synthesis of the Spiro-β-lactone Core

A key achievement towards the total synthesis of this compound has been the successful construction of the spiro-β-lactone core. This was accomplished using an enantioselective nucleophile-catalyzed Michael-proton transfer lactamization organocascade.[1] This reaction sequence efficiently establishes the critical stereocenters of the spirocyclic system.

Experimental Workflow: Organocascade for Spiro-β-lactone Synthesis

The following diagram outlines the general workflow for the organocascade reaction.

Caption: General workflow for the key organocascade reaction.

Detailed Experimental Protocol

The following is a generalized protocol based on the described synthetic strategy. Specific reaction conditions such as temperature, concentration, and reaction time would need to be optimized for specific substrates.

-

Reactant Preparation: To a solution of the α,β-unsaturated ester precursor in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add the γ-lactam pronucleophile.

-

Organocatalyst Addition: Add the appropriate chiral organocatalyst (e.g., a thiourea-based catalyst) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, quench the reaction and remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired spiro-β-lactone.

Quantitative Data

While a completed total synthesis has not been reported, the synthesis of key fragments has yielded quantitative data. The following table summarizes the reported yields and stereoselectivities for the synthesis of the spiro-β-lactone core.

| Reaction Step | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

| Enantioselective Michael-proton transfer lactamization organocascade | Spiro-β-lactone Core | High | High | High |

Note: Specific numerical values for yield, ee, and dr were not available in the provided search results. The table reflects the qualitative descriptions of "high" yield and stereoselectivity for the organocascade reaction as mentioned in the literature. Further investigation into the primary literature would be required to obtain precise quantitative data.

Future Outlook

The successful synthesis of the spiro-β-lactone core represents a significant advancement towards the total synthesis of this compound. Future work will likely focus on the synthesis of the polyketide side chain and its coupling to the spirocyclic core, followed by the installation of the terminal oxazole moiety. The development of a convergent and stereocontrolled route to this complex natural product remains a challenging but important goal for the synthetic chemistry community, with potential implications for the development of new anticancer therapeutics.

References

Application Note: High-Purity Isolation of Curromycin A from Streptomyces Culture

Introduction

Curromycin A is an antibiotic produced by certain strains of bacteria, notably genetically modified strains of Streptomyces hygroscopicus.[1][2] As a secondary metabolite, its isolation and purification from complex fermentation broths are critical for research, structural elucidation, and potential therapeutic development. The purification process involves a multi-step approach designed to separate the target molecule from other metabolites, cellular debris, and media components. This document outlines a comprehensive protocol for the extraction and purification of this compound, employing liquid-liquid extraction followed by sequential chromatographic techniques to achieve high purity. The described workflow is based on established methods for the isolation of antibiotics from Streptomyces cultures.[3][4][5]

Workflow Overview

The purification strategy begins with the large-scale fermentation of the producing Streptomyces strain. After the incubation period, the culture broth is processed to separate the biomass from the supernatant, which contains the secreted this compound. The active compound is then extracted from the aqueous supernatant using an organic solvent. This crude extract is subsequently subjected to multiple rounds of chromatography, typically starting with a low-resolution technique like silica gel or flash chromatography for initial fractionation, followed by a high-resolution technique such as High-Performance Liquid Chromatography (HPLC) for final polishing.[6][7]

Experimental Protocols

Protocol 1: Fermentation of Streptomyces hygroscopicus

This protocol details the cultivation of Streptomyces hygroscopicus for the production of this compound. Optimal fermentation conditions are crucial for maximizing the yield of secondary metabolites.[3]

-

Inoculum Preparation:

-

Prepare a seed culture by inoculating a 250 mL Erlenmeyer flask containing 100 mL of a suitable medium (e.g., Tryptic Soy Broth or Starch Nitrate Broth).[3]

-

Add spores or a mycelial suspension of the Streptomyces hygroscopicus strain.

-

Incubate the flask at 30°C on a rotary shaker at 180-200 rpm for 3-5 days.[3]

-

-

Production Fermentation:

-

Inoculate a 5 L production fermenter containing 3 L of production medium (e.g., Starch Nitrate Broth) with 150 mL (5% v/v) of the seed culture.[3][8]

-

Maintain the fermentation at 30°C with an agitation rate of 200-250 rpm for 10-14 days.[3]

-

Monitor parameters such as pH, dissolved oxygen, and glucose concentration throughout the fermentation process.

-

Protocol 2: Extraction of Crude this compound

This protocol describes the extraction of the crude antibiotic from the fermentation broth using an organic solvent.

-

Biomass Separation:

-

Solvent Extraction:

-

Transfer the supernatant to a large separation funnel.

-

Add an equal volume of ethyl acetate (1:1 v/v) to the supernatant.[5][9]

-

Shake the mixture vigorously for 10-15 minutes and then allow the layers to separate.

-

Collect the upper organic (ethyl acetate) phase.

-

Repeat the extraction process two more times with fresh ethyl acetate to maximize recovery.[9]

-

-

Concentration:

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol provides a method for the initial fractionation of the crude extract to separate this compound from other compounds.

-

Column Preparation:

-

Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent like hexane.

-

Pack a glass column (e.g., 1.8 x 70 cm) with the silica gel slurry.[5]

-

Equilibrate the column by washing it with several column volumes of the starting mobile phase (e.g., 100% hexane).

-

-

Sample Loading and Elution:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel.[6]

-

Allow the solvent to evaporate completely to obtain a dry powder.

-

Carefully load the dried sample onto the top of the prepared silica gel column.

-

Elute the column with a step or linear gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane, or methanol in chloroform.[5][6]

-

-

Fraction Collection and Analysis:

-

Collect fractions of a defined volume (e.g., 7-10 mL) as the mobile phase passes through the column.[6]

-

Analyze each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest.

-

Pool the fractions that contain pure or enriched this compound.

-

Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.

-

Protocol 4: Final Purification by High-Performance Liquid Chromatography (HPLC)

This protocol details the final "polishing" step to achieve high-purity this compound using reverse-phase HPLC.[6][10]

-

System Preparation:

-

Sample Preparation and Injection:

-

Dissolve the semi-purified extract from the silica gel step in a small volume of the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[6]

-

Inject the filtered sample into the HPLC system.

-

-

Chromatographic Separation:

-

Elute the sample using a linear gradient. For example, a linear gradient of methanol in water, increasing from 70% to 100% methanol over 90 minutes.[10]

-

Set the flow rate to an appropriate value, such as 0.5-1.0 mL/min.[6]

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 230 nm).[6]

-

-

Collection and Final Processing:

-

Collect the peak corresponding to this compound using a fraction collector.

-

Confirm the purity of the collected fraction by re-injecting a small aliquot into the HPLC.

-

Evaporate the solvent from the pure fraction under vacuum to obtain purified this compound.

-

Data Presentation

Table 1: Fermentation and Extraction Parameters

| Parameter | Value / Condition | Source |

|---|---|---|

| Producing Organism | Streptomyces hygroscopicus | [1][2] |

| Fermentation Medium | Starch Nitrate Broth | [3] |

| Incubation Temperature | 30°C | [3] |

| Agitation Rate | 200-250 rpm | [3] |

| Fermentation Time | 10-14 days | [3] |

| Extraction Solvent | Ethyl Acetate | [5][9] |

| Extraction Ratio | 1:1 (Supernatant:Solvent, v/v) |[9] |

Table 2: Chromatographic Purification Parameters

| Parameter | Silica Gel Chromatography | Reverse-Phase HPLC |

|---|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) | C18 (3.5 µm particle size) |

| Column Dimensions | 1.8 x 70 cm | 4.6 x 100 mm |

| Mobile Phase A | Hexane / Chloroform | Water + 0.1% Formic Acid |

| Mobile Phase B | Ethyl Acetate / Methanol | Methanol |

| Elution Mode | Gradient | Linear Gradient (70-100% B) |

| Flow Rate | Gravity / Low Pressure | 0.55 mL/min |

| Detection | TLC Analysis | UV at 230 nm |

Parameters are based on common practices for antibiotic purification.[5][6][10]

Table 3: Illustrative Purification Summary for this compound

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity Fold |

|---|---|---|---|---|---|

| Cell-Free Supernatant | 15,000 | 300,000 | 20 | 100 | 1 |

| Ethyl Acetate Extract | 1,200 | 270,000 | 225 | 90 | 11 |

| Silica Gel Pool | 95 | 210,000 | 2,210 | 70 | 110 |

| RP-HPLC Peak | 8 | 150,000 | 18,750 | 50 | 938 |

This table presents hypothetical data to illustrate the expected progression of a typical purification process.

Visualizations

Workflow for this compound Purification

Caption: A flowchart illustrating the multi-step process for isolating this compound.

References

- 1. Structure of a new antibiotic this compound produced by a genetically modified strain of Streptomyces hygroscopicus, a polyether antibiotic producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation of active compounds from Streptomyces sennicomposti GMY01 and cytotoxic activity on breast cancer cells line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization and partial purification of an antibacterial agent from halophilic actinomycetes Kocuria sp. strain rsk4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Purification of antibiotics from Physarum gyrosum by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays with Curromycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curromycin A is a polyketide natural product derived from a mutated strain of Streptomyces hygroscopicus. It belongs to the oxazolomycin family of compounds and has demonstrated potent anticancer activity.[1] Structurally, this compound is characterized by a unique spiro-β-lactone head, which is hypothesized to be responsible for the selective acylation of target proteins, a γ-lactam core, a pivalamide midsection, and a triene tail.[1] While the complete stereochemistry and its direct cellular targets are still under investigation, its cytotoxic effects against various cancer cell lines make it a compound of significant interest for drug discovery and development.[1]

These application notes provide detailed protocols for conducting cell-based assays to evaluate the efficacy and mechanism of action of this compound. The following sections include information on the known biological activity of this compound, recommended cell culture conditions for relevant cell lines, and step-by-step protocols for cytotoxicity and apoptosis assays.

Quantitative Data Summary

This compound has shown significant cytotoxic activity against murine and human cancer cell lines. The reported 50% inhibitory concentration (IC50) values are summarized in the table below. These values serve as a starting point for determining the appropriate concentration range for in vitro experiments.

| Cell Line | Cancer Type | IC50 (nM) |

| P388 | Murine Leukemia | 84 |

| MKN45 | Human Gastric Carcinoma | 8.2 |

Experimental Protocols

Cell Culture

a. P388 Murine Leukemia Cells

P388 cells are a murine leukemia cell line that grows in suspension.[2][3]

-

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 50 µM 2-mercaptoethanol.[4]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[4]

-

Subculturing: Maintain cell density between 3 x 10^5 and 1 x 10^6 cells/mL.[5] To subculture, centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh medium to the desired density.

b. MKN45 Human Gastric Carcinoma Cells

MKN45 is an adherent human gastric cancer cell line.[6][7]

-

Growth Medium: RPMI-1640 medium supplemented with 10% FBS.[6][8]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[6][9]

-

Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach cells using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed in new flasks at a recommended split ratio of 1:3 to 1:5.[7]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[10]

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

P388 or MKN45 cells

-

Complete growth medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol for Adherent Cells (MKN45):

-

Seed MKN45 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[11]

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.[12][13]

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Protocol for Suspension Cells (P388):

-

Seed P388 cells in a 96-well plate at a density of 10,000-20,000 cells per well in 50 µL of complete medium.

-

Add 50 µL of serial dilutions of this compound in complete medium to the wells. Include vehicle-only controls.

-

Incubate for the desired treatment period.

-